molecular formula C11H16O2 B14363786 3-Ethylidene-1-oxaspiro[4.5]decan-2-one CAS No. 90162-72-4

3-Ethylidene-1-oxaspiro[4.5]decan-2-one

Cat. No.: B14363786
CAS No.: 90162-72-4
M. Wt: 180.24 g/mol
InChI Key: DDNZZALXJIYAMX-UHFFFAOYSA-N
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Description

3-Ethylidene-1-oxaspiro[4.5]decan-2-one is a spirocyclic lactone characterized by a bicyclic structure where a cyclohexane ring is fused to a γ-lactone via a spiro carbon atom. The ethylidene substituent at the 3-position introduces steric and electronic effects that influence conformational dynamics and reactivity. Key properties include:

  • Molecular formula: Likely C₁₁H₁₆O₂ (based on parent compound C₉H₁₄O₂ with ethylidene substitution).
  • Key features: A γ-lactone fused to a cyclohexane ring, with an ethylidene group at C3 altering ring puckering and thermodynamic stability .

Properties

CAS No.

90162-72-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-ethylidene-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C11H16O2/c1-2-9-8-11(13-10(9)12)6-4-3-5-7-11/h2H,3-8H2,1H3

InChI Key

DDNZZALXJIYAMX-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2(CCCCC2)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylidene-1-oxaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethylidene malonate under basic conditions, followed by cyclization to form the spiro compound. The reaction typically requires a base such as sodium ethoxide and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethylidene-1-oxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethylidene-1-oxaspiro[4.5]decan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethylidene-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Ethylidene-1-oxaspiro[4.5]decan-2-one with structurally related spirocyclic lactones and diazaspiro derivatives, highlighting substituent effects, physical properties, and applications.

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties Applications References
This compound Ethylidene group at C3 C₁₁H₁₆O₂ (inferred) ~180.24 Conformational flexibility influenced by ethylidene sterics; likely higher ΔG° than methylene analogs. Synthetic intermediate; potential material science applications. Inferred
3-Methylene-1-oxaspiro[4.5]decan-2-one Methylene group at C3 C₁₀H₁₄O₂ 166.22 ΔG° = 0.058 kcal/mol; AG* = 10.9 kcal/mol for ring reversal; axial C-O preference. Model for dynamic NMR studies.
8-Methyl-1-oxaspiro[4.5]decan-2-one Methyl group at C8 C₁₀H₁₆O₂ 168.23 Used as a read-across analog for genotoxicity evaluation; similar lactone reactivity. Toxicological studies.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one Nitrogen at C3 and C8 C₈H₁₂N₂O₂ 168.20 Enhanced hydrogen-bonding capacity; used in drug discovery (e.g., fenspiride derivatives). Pharmaceuticals (bronchodilators).
3-(4-Methoxyphenyl)-4-methylene-1,3-diazaspiro[4.5]decan-2-one Aryl and methylene substitutions C₁₅H₁₇N₂O₂ 263.31 Mp = 214–215°C; stabilized by aromatic π-system. High-value synthetic intermediates.
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Dimethyl groups at C4 C₁₀H₁₈N₂O₂ 198.26 Increased steric hindrance; reduced ring puckering. Catalytic hydrogenation studies.

Key Findings:

Substituent Effects on Conformation: Ethylidene and methylene groups at C3 significantly influence ring dynamics. Nitrogen substitutions (e.g., 1-oxa-3,8-diazaspiro derivatives) introduce hydrogen-bonding sites, enhancing solubility and biological activity .

Thermodynamic and Kinetic Properties :

  • The 3-methylene analog exhibits ΔG° = 0.058 kcal/mol and AG* = 10.9 kcal/mol for ring reversal, with a preference for an axial C-O conformation. Ethylidene substitution may destabilize this preference due to bulkier steric effects .
  • Diazaspiro derivatives (e.g., 4,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) show reduced conformational flexibility, as evidenced by their stability under hydrogenation conditions .

Applications :

  • Pharmaceuticals : 1-Oxa-3,8-diazaspiro derivatives are key to bronchodilators like fenspiride, highlighting the importance of nitrogen substitutions in drug design .
  • Material Science : Spirocyclic lactones with aryl groups (e.g., 3-(4-methoxyphenyl)-4-methylene-1,3-diazaspiro[4.5]decan-2-one) are valued for their thermal stability and electronic properties .

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